molecular formula C15H17NO2 B2614982 4-Methyl-2-(oxan-4-yloxy)quinoline CAS No. 2198769-37-6

4-Methyl-2-(oxan-4-yloxy)quinoline

Cat. No.: B2614982
CAS No.: 2198769-37-6
M. Wt: 243.306
InChI Key: OBSSJMPHKTXQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(oxan-4-yloxy)quinoline is a heterocyclic compound that features a quinoline core structure substituted with a methyl group at the 4-position and an oxan-4-yloxy group at the 2-position This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(oxan-4-yloxy)quinoline can be achieved through several methods. One common approach involves the reaction of 4-methylquinoline with oxan-4-yloxy reagents under specific conditions. For instance, the reaction can be catalyzed by a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of palladium-catalyzed cross-coupling reactions, where 4-methylquinoline is coupled with oxan-4-yloxy halides in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(oxan-4-yloxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(oxan-4-yloxy)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with DNA and RNA, leading to disruptions in cellular processes . The pathways involved in its mechanism of action include inhibition of DNA synthesis, induction of apoptosis, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 4-Methyl-2-(oxan-4-yloxy)quinoline, known for its antimalarial and antibacterial properties.

    4-Hydroxyquinoline: A derivative with hydroxyl substitution, used in the synthesis of various pharmaceuticals.

    2-Methylquinoline: Similar in structure but with a methyl group at the 2-position, used in the production of dyes and pigments.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-yloxy group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-2-(oxan-4-yloxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-10-15(18-12-6-8-17-9-7-12)16-14-5-3-2-4-13(11)14/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSSJMPHKTXQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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